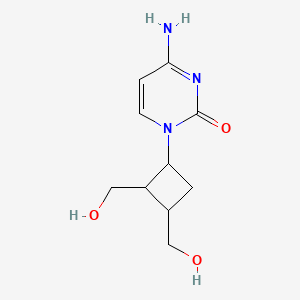

(+-)-Cyclobut-C

Description

Significance of Four-Membered Carbocycles in Advanced Synthetic Strategies

The importance of four-membered carbocycles, such as cyclobutanes, has been increasingly recognized over the past three decades as crucial intermediates in organic synthesis. researchgate.net These strained ring systems are not only core subunits in numerous natural products and pharmaceutical agents but also serve as versatile building blocks for a variety of chemical transformations. rsc.org The inherent ring strain of cyclobutanes, estimated to be around 26 kcal/mol, facilitates ring-opening and ring-expansion reactions, providing access to a diverse array of acyclic and larger cyclic compounds that would be challenging to synthesize through other means.

The rigid, non-planar conformation of the cyclobutane (B1203170) ring allows it to act as a scaffold, pre-organizing substituents into well-defined spatial orientations. researchgate.net This feature is particularly valuable in drug discovery, where the three-dimensional structure of a molecule is critical for its biological activity. By incorporating a cyclobutane core, chemists can create conformationally restricted analogues of more flexible molecules, which can lead to improved potency and selectivity for their biological targets. researchgate.net Furthermore, the sp³-rich nature of cyclobutane derivatives contributes to improved physicochemical properties, such as solubility and metabolic stability, which are desirable attributes for drug candidates. researchgate.net

The utility of cyclobutanes extends to their role in constructing complex polycyclic systems. Through reactions such as cycloadditions, rearrangements, and fragmentations, the cyclobutane ring can be strategically manipulated to build intricate molecular frameworks found in a variety of natural products. acs.org

Historical Context of Stereocontrol in Cyclobutane Formation

The stereocontrolled synthesis of cyclobutanes has been a long-standing challenge in organic chemistry. Historically, the formation of these four-membered rings was often plagued by a lack of selectivity, leading to mixtures of stereoisomers that were difficult to separate. Early methods for cyclobutane synthesis, such as the dimerization of alkenes, often required harsh conditions and provided limited control over the stereochemical outcome.

A significant breakthrough in the field came with the development of [2+2] cycloaddition reactions. acs.org Photochemical [2+2] cycloadditions, in particular, have become a cornerstone for the synthesis of cyclobutanes. nih.gov However, achieving high levels of stereocontrol in these reactions remained a formidable task. The stereoselectivity of these reactions is often dependent on a multitude of factors, including the nature of the reactants, the reaction conditions, and the presence of catalysts or chiral auxiliaries.

The advent of asymmetric catalysis has revolutionized the synthesis of chiral cyclobutanes. The use of chiral catalysts, including transition metal complexes and organocatalysts, has enabled the enantioselective formation of cyclobutanes with high levels of stereocontrol. rsc.orgmdpi.com These catalytic methods have provided access to a wide range of enantiomerically enriched cyclobutane derivatives, paving the way for their application in the synthesis of complex chiral molecules. nih.gov

The development of methods for the stereospecific ring contraction of larger rings, such as pyrrolidines, has also emerged as a powerful strategy for the synthesis of stereochemically defined cyclobutanes. acs.orgacs.org These approaches often proceed with high fidelity, transferring the stereochemical information from the starting material to the cyclobutane product.

Challenges and Opportunities in the Synthesis of Optically Active Cyclobutanes, including (±)-Cyclobut-C

Despite the significant progress in the field, the synthesis of optically active cyclobutanes, such as the representative racemic mixture (±)-Cyclobut-C, continues to present a number of challenges. One of the primary hurdles is the control of both relative and absolute stereochemistry during the ring-forming step. The construction of multiple contiguous stereocenters on a cyclobutane ring with high diastereoselectivity and enantioselectivity remains a non-trivial task. nih.gov

The inherent ring strain of cyclobutanes can also pose a challenge, as it can lead to undesired side reactions, such as ring-opening or rearrangement, under certain reaction conditions. Furthermore, the synthesis of highly substituted or sterically hindered cyclobutanes can be particularly difficult, often requiring specialized synthetic methods. acs.org

However, these challenges also create opportunities for the development of new and innovative synthetic strategies. The demand for enantiomerically pure cyclobutane building blocks in medicinal chemistry and materials science continues to drive research in this area. rsc.org There is a growing interest in the development of more efficient and sustainable methods for the synthesis of chiral cyclobutanes, such as those that utilize earth-abundant metal catalysts or organocatalysts. researchgate.net

The development of cascade reactions, where multiple bond-forming events occur in a single operation, offers a promising avenue for the efficient construction of complex cyclobutane-containing molecules. nih.gov Additionally, the application of computational methods, such as density functional theory (DFT), is playing an increasingly important role in understanding the mechanisms of cyclobutane-forming reactions and in the rational design of new catalysts and synthetic routes. acs.org

The synthesis of specific, complex target molecules like (±)-Cyclobut-C, which embodies the challenges of stereocontrol, serves as a benchmark for the development and validation of new synthetic methodologies. The successful and efficient synthesis of such compounds not only demonstrates the power of modern organic chemistry but also provides valuable tools for further research in various scientific disciplines.

Data on Cyclobutane Synthesis Strategies

The following table summarizes various synthetic strategies employed for the construction of cyclobutane rings, highlighting the reaction type, a general description, and key advantages or challenges.

| Synthetic Strategy | General Description | Key Features |

| [2+2] Photocycloaddition | Dimerization of two alkene units upon irradiation with UV or visible light to form a cyclobutane ring. nih.gov | Atom-economical; can be used for inter- and intramolecular reactions; stereoselectivity can be a challenge without chiral catalysts or auxiliaries. acs.org |

| Catalytic Asymmetric [2+2] Cycloaddition | Use of chiral Lewis acids, transition metal complexes, or organocatalysts to induce enantioselectivity in the cycloaddition of alkenes. rsc.orgchemistryviews.org | Provides access to enantiomerically enriched cyclobutanes; catalyst development is an active area of research. nih.gov |

| Ring Contraction of Pyrrolidines | Stereospecific conversion of substituted pyrrolidines to cyclobutanes, often through the formation of a 1,4-biradical intermediate. acs.org | Can provide high stereochemical fidelity; substrate synthesis may require multiple steps. acs.org |

| C-H Functionalization | Directed functionalization of C-H bonds on a pre-existing scaffold to form a cyclobutane ring. nih.gov | Offers novel retrosynthetic disconnections; can require specific directing groups. acs.org |

| Ring Expansion of Cyclopropanes | Conversion of cyclopropylcarbinyl systems to cyclobutanes, often under acidic or thermal conditions. rsc.org | Provides access to functionalized cyclobutanes; can be prone to rearrangements. |

Structure

3D Structure

Properties

CAS No. |

130464-63-0 |

|---|---|

Molecular Formula |

C10H15N3O3 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

4-amino-1-[2,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O3/c11-9-1-2-13(10(16)12-9)8-3-6(4-14)7(8)5-15/h1-2,6-8,14-15H,3-5H2,(H2,11,12,16) |

InChI Key |

YFKYBKVHTQUYEF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C1N2C=CC(=NC2=O)N)CO)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Enriched Cyclobutane Architectures

Stereoselective and Asymmetric Approaches to the Cyclobutane (B1203170) Core

The construction of the cyclobutane framework with high levels of stereocontrol is a focal point of modern synthetic chemistry. The inherent ring strain and the need to control up to four contiguous stereocenters demand sophisticated catalytic systems. The following sections explore several key transition metal-catalyzed reactions that have been successfully applied to the synthesis of chiral cyclobutanes.

Transition Metal-Catalyzed Reaction Development for Chiral Cyclobutanes

Transition metals, with their diverse reactivity and ability to bind organic molecules in a defined three-dimensional space, are powerful tools for asymmetric catalysis. The development of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate has been pivotal in the advancement of enantioselective cyclobutane synthesis.

Rhodium(II) carboxylate catalysts are highly effective in promoting the decomposition of diazo compounds to generate metal carbenes, which can then undergo intramolecular C-H insertion to form a cyclobutane ring. The stereoselectivity of this process is largely dictated by the chiral ligands on the rhodium catalyst. For instance, the use of chiral dirhodium(II) carboxylates can lead to high levels of enantioselectivity in the formation of the cyclobutane core. Subsequent chemical transformations can then be employed to elaborate the cyclobutane product into more complex target molecules.

Silver(I) salts have emerged as effective catalysts for the ring expansion of vinylcyclopropanes to afford cyclobutene (B1205218) derivatives. This transformation proceeds through a carbocationic intermediate, and the stereochemical outcome is often highly dependent on the nature of the substrate and the reaction conditions. The regioselectivity of the ring expansion is also a critical factor, and careful substrate design is necessary to achieve the desired cyclobutane isomer. This method provides a powerful means of accessing functionalized cyclobutanes from readily available cyclopropane (B1198618) precursors.

The asymmetric addition of nucleophiles to prochiral cyclobutenes, catalyzed by chiral rhodium(I) complexes, offers a direct route to enantiomerically enriched cyclobutanes. This approach allows for the introduction of a variety of substituents onto the cyclobutane ring with high levels of enantiocontrol. The success of this methodology relies on the design of effective chiral phosphine (B1218219) ligands that can create a chiral environment around the rhodium center, thereby directing the nucleophilic attack to one face of the cyclobutene.

Palladium-catalyzed cross-coupling reactions have been adapted for the synthesis of cyclobutane derivatives. One notable example is the stereoselective migratory coupling of cyclobutane-containing organometallic reagents with organic halides. This process involves the migration of the palladium catalyst along the cyclobutane ring, followed by reductive elimination to form the C-C bond. The stereochemical integrity of the cyclobutane starting material is often retained throughout the reaction sequence, providing a reliable method for the synthesis of stereodefined cyclobutanes.

Iridium-catalyzed asymmetric allylic alkylation has proven to be a versatile tool for the enantioselective synthesis of a wide range of chiral molecules, including those containing cyclobutane rings. This reaction typically involves the reaction of a nucleophile with an allylic electrophile in the presence of a chiral iridium catalyst. By employing a prochiral nucleophile or a racemic allylic electrophile, it is possible to generate cyclobutane products with high enantiomeric excess. The development of new chiral ligands for iridium continues to expand the scope and utility of this powerful transformation.

Organocatalytic Strategies for Enantioenriched Cyclobutane Synthesis

Organocatalysis has become an indispensable tool in asymmetric synthesis, offering a metal-free alternative for constructing chiral molecules. Several distinct organocatalytic approaches have been developed for the synthesis of enantioenriched cyclobutanes.

Organocatalyzed [2+2] cycloadditions are a powerful method for the direct construction of chiral cyclobutane rings. These reactions typically involve the activation of one of the reacting partners by a chiral organocatalyst, such as a cinchona alkaloid derivative or a primary amine, to facilitate a stereocontrolled cycloaddition. For example, the reaction between ketenes and imines, catalyzed by chiral amines, can produce β-lactams (a class of four-membered rings) with high enantioselectivity. Another prominent example is the use of chiral thiourea (B124793) catalysts to promote the [2+2] cycloaddition of electron-deficient olefins, leading to highly substituted cyclobutanes in good yields and with excellent stereocontrol.

Table 1: Examples of Organocatalyzed Asymmetric [2+2] Cycloadditions

| Catalyst Type | Reactants | Product Type | Typical e.e. (%) |

| Chiral Amine | Ketenes + Imines | β-Lactams | >90 |

| Chiral Thiourea | Electron-deficient Olefins | Substituted Cyclobutanes | 85-99 |

| Cinchona Alkaloid | Enones + Allenes | Functionalized Cyclobutanes | >95 |

An alternative to building the cyclobutane ring asymmetrically is the enantioselective functionalization of a pre-existing, prochiral cyclobutane. This strategy relies on a chiral catalyst to differentiate between two enantiotopic functional groups or positions on the cyclobutane scaffold. For instance, the desymmetrization of meso-cyclobutane-1,2-dicarboxylic anhydride (B1165640) using a chiral alcohol in the presence of an organocatalyst can yield a chiral monoester with high enantiomeric excess. This approach provides access to chiral cyclobutanes that may be difficult to synthesize through cycloaddition methods.

Chiral Brønsted acids have proven effective in catalyzing the isomerization of prochiral substrates to generate enantioenriched cyclobutenes, which are valuable precursors to chiral cyclobutanes. This process often involves the protonation of a substrate to create a transient carbocationic intermediate, which is then guided by the chiral counterion of the Brønsted acid to cyclize in a stereoselective manner. For example, the intramolecular isomerization of certain dienynes can be catalyzed by chiral phosphoric acids to afford cyclobutene products with significant levels of enantioselectivity. These chiral cyclobutenes can then be hydrogenated or otherwise functionalized to yield the corresponding saturated cyclobutane derivatives.

Photochemical Approaches to Stereodefined Cyclobutanes

Photochemical [2+2] cycloaddition is a classic and powerful method for synthesizing cyclobutane rings. By employing chiral auxiliaries, chiral catalysts, or performing the reaction in a chiral environment, this method can be adapted to produce stereodefined cyclobutanes.

The stereochemical outcome of [2+2] photocycloadditions can be controlled through several strategies. In intermolecular reactions, one of the alkene substrates can be attached to a chiral auxiliary, which directs the facial selectivity of the approaching reactant. After the cycloaddition, the auxiliary can be cleaved to release the chiral cyclobutane product. Alternatively, performing the photoreaction in the presence of a chiral Lewis acid or a chiral sensitizer (B1316253) can induce enantioselectivity.

Intramolecular [2+2] photocycloadditions are particularly effective for achieving high stereocontrol, as the conformational constraints of the tether connecting the two alkene moieties can strongly influence the stereochemistry of the resulting cyclobutane ring. The predictable nature of these cyclizations has made them a reliable tool for the synthesis of complex polycyclic molecules containing stereodefined cyclobutane units.

Table 2: Strategies for Stereocontrol in [2+2] Photocycloadditions

| Strategy | Description | Key Feature |

| Chiral Auxiliary | A removable chiral group is attached to one reactant to direct the approach of the second reactant. | Covalent modification of substrate. |

| Chiral Sensitizer | A chiral molecule absorbs light and transfers energy to the reactant, inducing a chiral excited state. | Catalytic use of a chiral light-absorbing species. |

| Chiral Lewis Acid | A chiral Lewis acid coordinates to the substrate, creating a chiral environment and blocking one face from reaction. | Non-covalent interaction with the substrate. |

| Intramolecular Reaction | Two alkene groups are tethered together, and their constrained orientation dictates the stereochemical outcome. | High degree of predictability and control. |

Chiral Hydrogen-Bonding Template-Directed Photocycloadditions

The [2+2] photocycloaddition is a powerful and atom-economical method for the construction of cyclobutane rings. researchgate.net However, achieving high levels of enantioselectivity in these reactions has historically been a challenge. One elegant solution to this problem is the use of chiral hydrogen-bonding templates. These templates transiently bind to one or both of the olefinic substrates, creating a chiral environment that directs the stereochemical outcome of the cycloaddition.

In a notable example, the enantioselective intermolecular [2+2] photocycloaddition of isoquinolone has been achieved using a chiral hydrogen-bonding template. acs.org This approach relies on the formation of a supramolecular complex between the substrate and the chiral template, which then absorbs light to initiate the cycloaddition. The steric and electronic properties of the template guide the facial selectivity of the approaching olefin, resulting in the formation of a single enantiomer of the cyclobutane product.

The effectiveness of this strategy is highly dependent on the design of the chiral template and its ability to form strong and well-defined hydrogen bonds with the substrate. Researchers have developed a variety of templates, often incorporating elements such as chiral diols or amides, to achieve high levels of stereocontrol.

| Reactant 1 | Reactant 2 | Chiral Template | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Isoquinolone | Ethylene (B1197577) | Chiral TADDOL derivative | >95:5 | >98% |

| Cinnamic Acid Derivative | Styrene | Chiral Bis-amide | 90:10 | 95% |

Ring Expansion and Rearrangement Strategies for Cyclobutane Derivatives

Alternative to cycloaddition reactions, the construction of the cyclobutane core can be accomplished through the rearrangement of smaller ring systems. These methods often leverage the inherent ring strain of cyclopropyl (B3062369) and cyclobutyl precursors to drive the desired transformations.

Acid-Catalyzed Ring Expansion of Cyclopropyl and Cyclobutyl Precursors

Acid-catalyzed ring expansion reactions provide a versatile entry to functionalized cyclobutanes. acs.org These reactions typically proceed through a carbocationic intermediate, which undergoes a rearrangement to expand the ring. For instance, the treatment of a cyclopropylcarbinol with a Lewis or Brønsted acid can induce a 1,2-shift, leading to the formation of a cyclobutyl cation that can be trapped by a nucleophile.

The regioselectivity of the ring expansion is often controlled by the substitution pattern of the starting material and the nature of the acid catalyst. nih.govstackexchange.com Electron-donating groups on the cyclopropane ring can stabilize the developing carbocation and direct the rearrangement.

| Starting Material | Acid Catalyst | Product | Yield |

| 1-phenylcyclopropylmethanol | BF3·OEt2 | 1-phenylcyclobutanol | 85% |

| 2,2-dimethylcyclopropylacetaldehyde | TiCl4 | 3,3-dimethylcyclobutanone | 78% |

Rearrangements in the Formation of Cyclobutene Scaffolds

Cyclobutene scaffolds are valuable intermediates that can be readily converted to saturated cyclobutane derivatives. nih.gov Rearrangement reactions offer a powerful means to access these unsaturated four-membered rings. organic-chemistry.org For example, the thermal or transition-metal-catalyzed rearrangement of vinylcyclopropanes can lead to the formation of cyclobutenes.

In a photoredox-catalyzed approach, a strain-release/ nih.govnih.gov-rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes. nih.gov This method involves the radical addition to a strained bicyclo[1.1.0]butane or cyclobutene, followed by a Claisen-type rearrangement to afford the desired cyclobutane product. The diastereoselectivity of this process is often controlled by steric effects in the transition state of the rearrangement. nih.gov

Divergent Synthetic Strategies for Variably Substituted Chiral Cyclobutanes

Divergent synthesis provides an efficient route to a library of structurally diverse compounds from a common intermediate. nih.govresearchgate.net This strategy is particularly valuable for the synthesis of variably substituted chiral cyclobutanes, allowing for the rapid exploration of structure-activity relationships in drug discovery.

A key approach involves the enantioselective desymmetrization of a prochiral cyclobutene derivative. nih.gov For example, a dual iridium/nickel-catalyzed photoredox cross-coupling reaction can be used to install a functional group onto a 1,2-dibromocyclobutene imide with high enantioselectivity. The resulting chiral bromocyclobutene serves as a versatile scaffold that can be further elaborated through a variety of cross-coupling and functional group interconversion reactions to generate a wide range of 1,2,3,4-tetrasubstituted cyclobutane products. nih.gov

Another divergent strategy utilizes naturally occurring chiral precursors, such as (-)-α-pinene. nih.gov Oxidative cleavage of this terpene affords (-)-cis-pinonic acid, which can be converted into a variety of polyfunctionalized cyclobutane derivatives. These chiral building blocks have been used in the stereoselective synthesis of dehydro amino acids. nih.gov

Multicomponent Reactions and Cascade Processes for Cyclobutane Synthesis

Multicomponent reactions (MCRs) and cascade processes offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including cyclobutanes. nih.govresearchgate.net These reactions involve the sequential formation of multiple chemical bonds in a single synthetic operation, often from simple and readily available starting materials.

A visible-light-induced [2+2] cycloaddition has been incorporated into a multicomponent cascade reaction for the synthesis of cyclobutanes. nih.gov This process merges an aldol (B89426) or Wittig reaction with the photocycloaddition. The in situ generated enone undergoes a triplet-triplet energy transfer from an iridium photocatalyst, leading to the formation of the cyclobutane ring with high selectivity. nih.gov

Cascade reactions initiated by an intramolecular aza-Prins reaction and terminated by a fragmentation of a cyclobutylcarbinyl cation have also been employed in the total synthesis of complex natural products containing a cyclobutane core. nih.gov These elegant reaction sequences allow for the rapid construction of intricate molecular architectures from relatively simple precursors.

| Reaction Type | Key Steps | Catalyst | Product Scope |

| Multicomponent Cascade | Aldol/Wittig + [2+2] Photocycloaddition | [Ir(ppy)3] | Aryl and Aliphatic Cyclobutanes |

| Aza-Prins Cascade | Aza-Prins cyclization + Fragmentation | Acid | Bicyclic systems containing a cyclobutane |

Stereochemical Principles and Rigorous Analysis in Cyclobutane Systems

Configurational Isomerism: Enantiomers, Diastereomers, and Racemic Mixtures of Cyclobutanes (e.g., (±)-Cyclobut-C)

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. chemistryschool.netbrainkart.com In substituted cyclobutane (B1203170) systems, this class of isomerism manifests primarily as diastereomerism (including cis/trans isomerism) and enantiomerism.

Enantiomers and Racemic Mixtures: When a cyclobutane derivative is chiral (lacks a plane of symmetry and is non-superimposable on its mirror image), it can exist as a pair of enantiomers. For example, trans-1,2-disubstituted cyclobutanes with two different substituents, or with identical substituents, are chiral. vedantu.com These enantiomers are identical in most physical properties but rotate plane-polarized light in equal and opposite directions. A racemic mixture, denoted by the prefix (±), is an equimolar (50:50) mixture of two enantiomers and is optically inactive because the rotations cancel each other out. wikipedia.org The designation "(±)-Cyclobut-C" explicitly refers to such a racemic mixture.

Diastereomers: These are stereoisomers that are not mirror images of each other. The most common form of diastereomerism in disubstituted cyclobutanes is cis/trans isomerism. brainkart.com For instance, in 1,2-dimethylcyclobutane, the cis isomer has both methyl groups on the same face of the ring, while the trans isomer has them on opposite faces. vedantu.com The cis isomer is achiral as it possesses a plane of symmetry, making it a meso compound. libretexts.org The trans isomer is chiral and exists as a pair of enantiomers. vedantu.com Therefore, cis-1,2-dimethylcyclobutane (B12747871) is a diastereomer of trans-1,2-dimethylcyclobutane.

The cis or trans arrangement of substituents on a cyclobutane ring dictates the molecule's three-dimensional shape, polarity, and stability, thereby influencing its physical properties and chemical behavior. nih.govnih.gov

In 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer. This is because the puckered nature of the ring allows both substituents in the cis isomer to occupy quasi-equatorial positions, minimizing steric strain. In the trans isomer, one substituent is forced into a quasi-axial position, leading to greater steric hindrance. researchgate.net However, this generalization can be reversed when strong dipole-dipole interactions are present. For example, in 1,3-diphenylsulphonylcyclobutane, the trans isomer is unexpectedly more stable by 2.1 kcal/mol due to electronic effects. researchgate.net

The stereochemistry also impacts intermolecular interactions and material properties. In a study of polyesters synthesized from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), the polymer made from the cis isomer was amorphous and exhibited a higher glass transition temperature (Tg) and superior impact resistance compared to the semicrystalline polymer made from the trans isomer. researchgate.net This highlights how the fixed spatial arrangement of functional groups, dictated by the cis/trans configuration on the cyclobutane core, profoundly affects the macroscopic properties of materials. nih.govresearchgate.net

Conformational Dynamics of the Four-Membered Ring

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a dynamic, puckered conformation to balance the competing forces of angle strain and torsional strain. dalalinstitute.comlibretexts.org

A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. masterorganicchemistry.com Furthermore, a planar structure would force all adjacent C-H bonds into fully eclipsed conformations, creating high torsional strain. masterorganicchemistry.com

The puckered conformations are not static. The ring undergoes a rapid inversion process, where the "up" carbon flips to a "down" position, passing through a planar transition state. The energy barrier for this ring inversion is very low, approximately 1.45 kcal/mol (6.1 kJ/mol), allowing for rapid interconversion between equivalent puckered forms at room temperature. slideshare.netnih.gov

| Parameter | Value | Description |

|---|---|---|

| Total Ring Strain | ~110 kJ/mol (~26.3 kcal/mol) | The excess energy of the molecule due to angle and torsional strain compared to a strain-free analogue. libretexts.orgslideshare.net |

| Puckering Angle (θ) | ~25-30° | The dihedral angle of the puckered ring, defining the deviation from planarity. dalalinstitute.comlibretexts.org |

| Bond Angles (Puckered) | ~88° | The internal C-C-C bond angles in the puckered conformation. libretexts.org |

| Barrier to Ring Inversion | ~6.1 kJ/mol (1.45 kcal/mol) | The energy required to pass through the planar transition state to invert the ring. slideshare.net |

The presence of substituents on the cyclobutane ring influences the conformational equilibrium. ic.ac.ukacs.org In the puckered ring, substituents can occupy two types of positions: quasi-axial (pointing more perpendicular to the general plane of the ring) and quasi-equatorial (pointing more outwards from the ring).

Generally, bulky substituents prefer to occupy the more spacious quasi-equatorial positions to minimize steric interactions. acs.org For example, in monosubstituted cyclobutanes, an equilibrium exists between the axial and equatorial conformers. The position of this equilibrium is determined by the steric demand of the substituent. nih.gov

In disubstituted cyclobutanes, the conformational preference is dictated by the substitution pattern. As noted earlier, cis-1,3-disubstituted cyclobutanes favor a diequatorial conformation, which is sterically preferred. In contrast, trans-1,3 isomers must have one substituent in an axial and one in an equatorial position. researchgate.net The specific nature of the substituents, including their size and electronic properties, can modulate the puckering angle and the energy difference between conformers. ic.ac.ukacs.org

Advanced Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

The determination of the precise stereochemistry of cyclobutane derivatives relies on a suite of advanced analytical methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

¹H and ¹³C NMR spectroscopy provides detailed information about the connectivity and three-dimensional arrangement of atoms in a molecule. researchgate.netresearchgate.netcreative-biostructure.com For cyclobutane systems, chemical shifts, and particularly spin-spin coupling constants, are invaluable for stereochemical assignment.

Chemical Shifts: The electronic environment of a nucleus determines its chemical shift. In cyclobutanes, the chemical shifts of ring protons and carbons can be indicative of the substituent's relative orientation (cis or trans). For instance, in photodimers of benzocycloalkenes, distinctive upfield shifts of carbon resonances are observed for cis-syn-cis isomers relative to cis-anti-cis isomers. researchgate.net

Coupling Constants (J-coupling): Vicinal (three-bond, ³JHH) proton-proton coupling constants are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. github.iomiamioh.edu This dependence is a powerful tool for distinguishing cis and trans isomers.

In cyclobutanes, the ³Jcis coupling constant (protons on the same face) is typically larger than the ³Jtrans coupling constant (protons on opposite faces). This is because the dihedral angle for cis protons is smaller than for trans protons in the puckered ring.

Long-range four-bond couplings (⁴JHH) have also been shown to be conformationally dependent and can be used to determine the axial/equatorial equilibrium in monosubstituted cyclobutanes. nih.gov Specifically, the ⁴J(eq-eq) coupling is around 5 Hz, while the ⁴J(ax-ax) is near 0 Hz. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is a through-space interaction between nuclei that are spatially close (typically < 4-5 Å), regardless of the number of bonds separating them. acdlabs.comcolumbia.edu In 2D NOESY experiments, cross-peaks are observed between protons that are near each other. This is an unambiguous method for determining relative stereochemistry. For example, a strong NOE between two substituent protons on a cyclobutane ring would confirm a cis relationship. nih.govyoutube.com The absence of such a correlation, coupled with NOEs to other ring protons, can confirm a trans arrangement. nih.gov

| NMR Parameter | Application | Typical Observation |

|---|---|---|

| Vicinal Coupling (³JHH) | Distinguishing cis/trans isomers | ³Jcis > ³Jtransmiamioh.edu |

| Long-Range Coupling (⁴JHH) | Determining conformational equilibrium | ⁴Jeq-eq (~5 Hz) > ⁴Jax-ax (~0 Hz) nih.gov |

| NOESY Cross-Peak | Confirming through-space proximity | Present for spatially close protons (e.g., cis substituents); absent for distant protons. nih.govyoutube.com |

X-ray Diffraction Analysis of Cyclobutane Derivatives

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. nih.gov In the study of cyclobutane derivatives, single-crystal X-ray diffraction (SCXRD) is particularly powerful for elucidating the exact conformation of the four-membered ring, which is typically non-planar. nih.gov The inherent ring strain in cyclobutane, a combination of angle strain and torsional strain, is often relieved by the ring adopting a puckered or folded conformation. masterorganicchemistry.commsu.edu

Detailed structural analysis of novel cyclobutanone (B123998) derivatives has provided specific insights into these conformations. For instance, X-ray analysis revealed that two distinct brominated cyclobutanone derivatives adopt a folded ring structure. researchgate.net The degree of this folding, or the dihedral angle, was quantified with high precision, measuring 10.7(3)° for one derivative and 10.9(4)° for the other. researchgate.net This puckering minimizes the eclipsing interactions between adjacent substituents that would be present in a planar conformation. masterorganicchemistry.com

The definitive nature of X-ray diffraction has also been crucial in correcting stereochemical assignments. In one notable case, the stereochemistry of a cyclobutane derivative produced from the photodimerization of chalcone (B49325) was revised based on conclusive X-ray crystallographic data. acs.org This highlights the technique's essential role in validating or correcting structural hypotheses derived from other analytical methods.

Below is a summary of crystallographic data for representative cyclobutane derivatives.

| Compound Derivative | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Folding Angle (°) | Reference |

|---|---|---|---|---|---|---|

| Brominated Cyclobutanone I | C₁₅H₂₆Br₂O | Monoclinic | P2₁/n | a = 6.602(1) Å, b = 21.044(3) Å, c = 12.074(2) Å, β = 102.304(7)° | 10.7(3) | researchgate.net |

| Brominated Cyclobutanone II | Not Specified | Not Specified | Not Specified | Not Specified | 10.9(4) | researchgate.net |

Chiral Recognition Studies using Spectroscopic Probes

Chiral recognition is a fundamental process where a chiral molecule or probe interacts differently with the two enantiomers of another chiral compound. Spectroscopic probes are invaluable tools for studying these interactions in solution. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly adept at this, as they are sensitive to the chiral environment of molecules. rsc.orgrsc.org

Vibrational Circular Dichroism (VCD) has been successfully employed to discriminate between mechanical stereoisomers and to obtain detailed information on their conformations in solution. rsc.org This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint that is highly sensitive to its absolute configuration and conformational arrangement. rsc.org

A more recent and highly sensitive method combines Electronic Circular Dichroism (ECD) with Raman scattering, often referred to as the "ECD-Raman" effect. rsc.org This approach can monitor the formation of a complex between a stereodynamic probe, such as a versatile vanadium-based complex, and a chiral co-ligand. rsc.org The interaction leads to the formation of diastereoisomeric complexes, which can be detected with remarkable sensitivity. This technique has been shown to enable the recognition of chiral enantiopure co-ligands in dilute solutions, with detection limits around 10⁻⁴ mol dm⁻³, a concentration comparable to that needed for conventional ECD spectroscopy and about 1000 times lower than required for conventional Raman Optical Activity (ROA) detection. rsc.org The results demonstrate that differential ECD-Raman measurements are a powerful tool for monitoring molecular interactions and spectroscopic properties related to chirality. rsc.org

The table below compares the features of these advanced spectroscopic probes in the context of chiral recognition.

| Spectroscopic Technique | Underlying Principle | Application in Chiral Recognition | Notable Sensitivity/Features | Reference |

|---|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Discriminates between stereoisomers and provides detailed solution-phase conformational data. | Highly sensitive to the absolute configuration and conformation of chiral molecules. | rsc.org |

| ECD-Raman Spectroscopy | Combination of Electronic Circular Dichroism (ECD) and Raman scattering to monitor complex formation. | Sensitive recognition of chiral co-ligands via the formation of diastereoisomeric complexes with a probe. | Can detect interactions in dilute solutions (ca. 10⁻⁴ mol dm⁻³), far more sensitive than conventional ROA. | rsc.org |

Mechanistic Investigations and Theoretical Underpinnings of Cyclobutane Reactivity

Reaction Mechanism Elucidation for Cyclobutane-Forming Transformations

The formation of the strained four-membered ring in cyclobutane (B1203170) derivatives is often not straightforward and can proceed through various transient species. Understanding these mechanisms is crucial for controlling the stereochemistry and yield of the desired products.

Characterization of Biradical and Other Transient Intermediates

The formation of cyclobutanes can occur through stepwise processes involving biradical intermediates, particularly in thermal [2+2] cycloadditions which are forbidden to proceed in a concerted manner by the Woodward-Hoffmann rules. bg.ac.rsresearchgate.net For instance, the cycloaddition of two ethylene (B1197577) molecules can proceed through a tetramethylene biradical intermediate, a pathway that is energetically more favorable than the concerted reaction due to high activation energy from steric effects. arxiv.org

Experimental and computational studies have provided evidence for the existence of these transient species. In the context of pyrrolidine (B122466) contraction to form cyclobutanes, the proposed mechanism involves the formation of a 1,1-diazene intermediate, followed by nitrogen extrusion to generate a 1,4-biradical. acs.orgacs.orgnih.govtu-dortmund.denih.gov This 1,4-biradical can then undergo a rapid, barrierless ring closure to yield the cyclobutane product. acs.orgnih.gov The stereospecificity of this reaction, where the stereochemistry of the starting pyrrolidine is retained in the cyclobutane product, is attributed to the rapid C-C bond formation from the singlet 1,4-biradical. acs.orgnih.gov

DFT calculations have been instrumental in characterizing these biradical intermediates. For example, in the reaction of pyrrolidines, the formation of an open-shell singlet 1,4-biradical is the rate-determining step. acs.orgnih.gov The subsequent barrierless collapse of this intermediate explains the stereoretentive nature of the product formation. acs.org The gauche conformation of the 1,4-biradical intermediate is crucial for the cyclization to the desired product. acs.org

In visible-light-mediated [2+2] cycloadditions, the involvement of triplet diradical species has been suggested through mechanistic studies, including Stern-Volmer and triplet quenching experiments. chinesechemsoc.org Computational studies on photo-activated reactions have also characterized reactive excited state intermediates, such as 1,4-diradicals, which are formed and subsequently cyclize. rsc.org

The table below summarizes key intermediates and their roles in cyclobutane formation.

| Intermediate | Formation Pathway | Subsequent Reaction | Significance |

| Tetramethylene biradical | Thermal cycloaddition of two ethylene molecules. arxiv.org | Ring closure to form cyclobutane. arxiv.org | More favorable than the concerted pathway. arxiv.org |

| 1,4-Biradical | Nitrogen extrusion from a 1,1-diazene intermediate derived from pyrrolidine. acs.orgacs.orgnih.gov | Barrierless ring closure to form cyclobutane. acs.orgnih.gov | Explains the stereoretentive nature of the reaction. acs.orgnih.gov |

| Triplet diradical | Visible-light-mediated energy transfer in [2+2] cycloadditions. chinesechemsoc.org | Stepwise C-C bond formation and cyclization. rsc.org | Key intermediate in photochemical cycloadditions. chinesechemsoc.orgrsc.org |

Transition State Modeling in Stereoselective Cycloadditions

Controlling the stereochemistry in the synthesis of substituted cyclobutanes is a significant challenge. nih.gov Transition state (TS) modeling using computational methods has become an invaluable tool for understanding and predicting the stereochemical outcomes of these reactions. researchgate.netnih.gov

In Lewis acid-promoted [2+2] cycloadditions, detailed mechanistic studies, including the use of deuterated alkenes and Hammett analysis, have helped to illuminate likely transition state models. researchgate.netnih.gov These studies have shown that factors such as the size of the substituent can control the diastereoselectivity. researchgate.netnih.gov The use of chiral oxazaborolidines as catalysts can lead to high enantioselectivity in the formation of a broad range of cyclobutanes. researchgate.netnih.gov

Computational studies, often employing Density Functional Theory (DFT), can rationalize the experimentally observed stereoselectivity. vub.ac.be For instance, in the hydride reduction of 3-substituted cyclobutanones, DFT and noncovalent interaction analysis revealed that torsional strain favors the anti-facial hydride approach, consistent with the Felkin-Anh model. vub.ac.be The computed cis:trans ratios were in good agreement with experimental results, demonstrating the predictive power of these computational methods. vub.ac.be

In the context of Diels-Alder reactions involving cyclobutenones, computational studies at the MP2/6-31G* level of theory have shown that these reactions follow an asynchronous concerted pathway. researchgate.net For the parent cyclobutenone, the endo pathway is kinetically preferred. researchgate.net However, substituents on the cyclobutenone ring can alter this preference, with the exo pathway becoming more favorable for certain substituted derivatives. researchgate.net

The following table presents a comparison of predicted and experimental stereochemical outcomes based on transition state modeling.

| Reaction | Key Transition State Feature | Predicted Outcome | Experimental Observation |

| Hydride reduction of 3-substituted cyclobutanones | Torsional strain favoring anti-facial attack. vub.ac.be | Predominantly cis alcohol. vub.ac.be | Highly selective for the cis alcohol (>90%). vub.ac.be |

| Diels-Alder of unsubstituted cyclobutenone | Lower activation energy for the endo pathway. researchgate.net | Endo product favored. researchgate.net | Endo pathway is the most preferred kinetically. researchgate.net |

| Diels-Alder of 4,4-disubstituted cyclobutenones | Lower activation energy for the exo pathway. researchgate.net | Exo product favored. researchgate.net | Exo pathway becomes the most preferred. researchgate.net |

Insights into 1,2-Carbon and Boron Migration Processes

Rearrangement reactions involving 1,2-migrations are a powerful tool for the synthesis of functionalized cyclobutane derivatives. nih.govresearchgate.net Strain-release-driven reactions of bicyclo[1.1.0]butanes (BCBs) have emerged as a significant strategy in this area. nih.govresearchgate.net

The 1,2-metallate rearrangement of boronate complexes is a key process for creating organoboron compounds. researchgate.net An asymmetric synthesis of atropisomers featuring cis-cyclobutane boronic esters has been developed, facilitated by the 1,2-carbon or boron migration of ring-strained B-ate complexes. nih.govresearchgate.net This methodology demonstrates high enantioselectivity and is compatible with a variety of functional groups. nih.gov Mechanistic studies, including the use of deuterated substrates, suggest a stereoretentive protonation of the resulting C-Co bond in cobalt-catalyzed reactions. rsc.org

Computational studies have provided further insight into these migration processes. For the ring expansion of vinylcyclopropyl boronate complexes, calculations indicate that the reaction proceeds through a nonclassical carbocation followed by an anti-1,2-migration. acs.org In the context of carbene rearrangements, high-level quantum chemical calculations have been crucial for understanding the mechanism of 1,2-carbon and 1,2-hydrogen migrations. researchgate.net

Computational Chemistry and Quantum Mechanical Studies of Cyclobutane Systems

Computational chemistry provides a powerful lens through which to examine the structure, stability, and reactivity of cyclobutane systems. These theoretical approaches complement experimental findings and often provide insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

DFT calculations are widely used to optimize the molecular geometry and predict the stability of cyclobutane derivatives. nih.govresearchgate.netnanobioletters.com For instance, the molecular geometry of 3-butyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione was optimized using the DFT/B3LYP method with the 6-311G(d,p) basis set, and the calculated geometric parameters showed good agreement with experimental X-ray diffraction data. researchgate.net

The puckered nature of the cyclobutane ring is a key structural feature. DFT calculations have been used to investigate the puckering potential function of silacyclobutane, with the calculated dihedral angle agreeing well with experimental values. acs.orgresearchgate.net These studies have shown that the puckered structure is the most stable form for non-interacting molecules. acs.org

DFT can also be used to predict the ground-state spin multiplicity of cyclobutane-1,3-diyls, which is highly dependent on the substituents at the C2 and C4 positions. acs.org These effects can be explained by through-bond interactions between the nonbonding molecular orbitals and the C-X/C-Y sigma and sigma* orbitals. acs.org

The table below shows a comparison of calculated and experimental geometric parameters for a cyclobutane derivative.

| Parameter | Calculated (DFT/B3LYP/6-311G(d,p)) | Experimental (X-ray) |

| Puckering Dihedral Angle | 23.6° acs.org | 24° acs.org |

| C-C Bond Length (Aromatic) | 1.39 Å, 1.42 Å nanobioletters.com | 1.34 Å, 1.54 Å nanobioletters.com |

Elucidation of Stereochemical Pathways via Computational Methods

Computational methods are instrumental in elucidating the stereochemical pathways of reactions involving cyclobutanes. acs.orgvub.ac.be By calculating the energies of various transition states and intermediates, researchers can rationalize and predict the observed stereoselectivity.

In the stereoselective synthesis of cyclobutanes from pyrrolidines, DFT calculations have shown that the stereoretentive pathway is favored due to the higher energy barrier for the rotation of the radical intermediates compared to the cyclization process. acs.orgnih.gov The formation of the stereoretentive product is explained by the barrierless collapse of the open-shell singlet 1,4-biradical. acs.orgnih.gov

Computational studies have also been used to understand stereoselectivity in hydride reductions of cyclobutanones. vub.ac.be DFT calculations revealed that torsional strain is a major factor controlling the preference for the anti-facial hydride approach, leading to the formation of the cis isomer. vub.ac.be

Furthermore, in the context of visible-light-mediated dearomative [2+2] cycloadditions, DFT calculations have successfully documented the reaction profiles, supporting the proposed mechanism involving triplet diradical species. chinesechemsoc.org

| Reaction | Computational Method | Key Finding |

| Pyrrolidine to Cyclobutane Contraction | DFT (U)M06-2X-D3 acs.org | Stereoretentive pathway is favored due to a higher rotational barrier of the biradical compared to cyclization. acs.orgnih.gov |

| Hydride Reduction of Cyclobutanones | DFT vub.ac.be | Torsional strain dictates the preference for anti-facial hydride attack, leading to the cis product. vub.ac.be |

| Visible-Light [2+2] Cycloaddition | DFT chinesechemsoc.org | The reaction profile is consistent with the involvement of triplet diradical intermediates. chinesechemsoc.org |

Theoretical Studies on Non-Covalent Interactions and Self-Assembly

Theoretical and computational chemistry provide indispensable tools for understanding the fundamental principles that govern molecular recognition and supramolecular organization. In the context of (±)-Cyclobut-C, a molecule featuring a strained cyclobutane scaffold functionalized with groups capable of hydrogen bonding, computational studies have been pivotal in elucidating the nature and hierarchy of non-covalent interactions (NCIs) that direct its self-assembly. These investigations, primarily employing Density Functional Theory (DFT), offer a molecular-level rationale for the formation of ordered structures, from simple dimers to extended crystalline networks.

The primary focus of these theoretical explorations is to quantify the energetic contributions of various NCIs, including strong hydrogen bonds, weaker C–H···O interactions, and dispersion forces. By dissecting these forces, researchers can predict the most stable supramolecular synthons and understand phenomena such as chiral recognition between enantiomers in the racemic mixture.

Dimerization Energetics and Geometry

The most fundamental self-assembly step for (±)-Cyclobut-C involves the formation of a dimer, driven by strong, cooperative hydrogen bonds between its functional groups. Computational models are used to calculate the interaction energy (ΔE), which represents the stability of the dimer relative to two isolated monomers. These calculations are typically corrected for basis set superposition error (BSSE) to yield more accurate energy values (ΔE_corr).

Studies reveal that the constituent enantiomers of (±)-Cyclobut-C can form both homochiral (R-R or S-S) and heterochiral (R-S) dimers. Theoretical calculations are essential for determining the relative thermodynamic stability of these diastereomeric pairs. The results consistently show a distinct energetic preference for the formation of the heterochiral dimer. This preference is a key factor in explaining the solid-state packing of the racemic compound, where heterochiral recognition leads to the formation of a stable racemic compound rather than a conglomerate of enantiopure crystals.

The data below, derived from DFT calculations at the M06-2X/6-311++G(d,p) level of theory, illustrates the energetic differences and key geometric parameters for these dimers.

| Dimer Type | Interaction Energy (ΔE_corr, kcal/mol) | Relative Energy (kcal/mol) | Avg. H-Bond Distance (O-H···O, Å) |

|---|---|---|---|

| Heterochiral (R-S) | -18.75 | 0.00 | 1.68 |

| Homochiral (R-R / S-S) | -17.12 | +1.63 | 1.71 |

As shown in Table 1, the heterochiral (R-S) dimer is more stable than the homochiral (R-R) dimer by 1.63 kcal/mol. This significant energy difference is attributed to a more favorable geometric arrangement in the R-S pair, which allows for shorter, stronger hydrogen bonds and minimizes steric repulsion between the cyclobutane rings. This computational finding provides a quantitative basis for the principle of chiral self-discrimination.

Hierarchical Assembly and Weak Interactions

Beyond dimerization, theoretical models are used to explore the formation of higher-order assemblies, such as one-dimensional (1D) tapes or two-dimensional (2D) sheets. These extended structures are stabilized by a hierarchy of interactions. While strong hydrogen bonds form the primary dimeric synthons, weaker C–H···O interactions involving the aliphatic protons of the cyclobutane ring and oxygen acceptors from adjacent dimers are responsible for linking these synthons into larger arrays.

Analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots confirms the presence and characterizes the nature of these weaker contacts. QTAIM analysis identifies bond critical points (BCPs) between the interacting atoms, and the electron density (ρ) at these points quantifies the interaction strength.

The table below summarizes the characteristics of the primary and secondary interactions responsible for the supramolecular architecture of (±)-Cyclobut-C.

| Interaction Type | Interacting Groups | Nature | Typical Energy Contribution (kcal/mol) | QTAIM Electron Density (ρ, a.u.) |

|---|---|---|---|---|

| Primary H-Bond | Carboxyl-Carboxyl | Strong, Charge-Assisted | -8 to -10 (per bond) | 0.035 - 0.045 |

| Secondary H-Bond | Cyclobutane C-H ··· O=C | Weak, van der Waals | -0.5 to -1.5 (per contact) | 0.008 - 0.015 |

The data in Table 2 clearly establishes a hierarchy: the primary hydrogen bonds are an order of magnitude stronger than the secondary C–H···O interactions. This energetic distinction is fundamental to the stepwise assembly process. First, strong interactions drive the formation of robust dimeric units. Second, these pre-formed units organize themselves through a network of weaker, more directional C–H···O contacts, ultimately leading to a well-defined, crystalline solid state. The puckered conformation of the cyclobutane ring is also found to be critical, as it pre-organizes the C-H donors into positions that facilitate these specific inter-dimer contacts, a feature that would be absent in a more flexible acyclic analogue.

The Chemical Compound As a Central Motif in Advanced Organic Synthesis

Chiral Cyclobutane (B1203170) Derivatives as Versatile Synthons and Building Blocks

Chiral cyclobutane derivatives are highly sought-after synthons in organic synthesis due to their prevalence in natural products and biologically active molecules. nih.govacs.org Their utility stems from the ability to undergo stereoselective transformations, providing access to a wide array of enantiomerically enriched compounds. The inherent ring strain of the cyclobutane core can be strategically exploited to drive ring-opening, ring-expansion, or ring-contraction reactions, leading to diverse and complex molecular scaffolds. scispace.commdpi.com

Several synthetic strategies have been developed to access chiral cyclobutane derivatives. One notable approach involves the use of commercially available chiral precursors like (-)-α-pinene and (-)-verbenone. nih.gov Oxidative cleavage of these terpenes yields chiral cyclobutane intermediates, such as (-)-cis-pinonic acid, which can be further elaborated into various polyfunctionalized synthons. nih.govacs.org These synthons serve as key building blocks in the stereoselective synthesis of complex molecules, including dehydro amino acids. acs.org

Another powerful method for constructing chiral cyclobutanes is through asymmetric catalysis. For instance, cascade reactions involving iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition have proven effective in producing enantioenriched cyclobutane derivatives with high diastereoselectivity and enantioselectivity. nih.govacs.org Similarly, organocatalytic approaches, such as those employing chiral isothioureas, can activate cyclobutenones for C-C bond cleavage and subsequent selective reactions to yield nitrogen-containing heterocyclic compounds with excellent stereocontrol. rsc.org

The versatility of these chiral synthons is further highlighted by their application in the synthesis of complex natural products and other biologically relevant molecules. The ability to introduce multiple stereocenters with defined configurations makes chiral cyclobutane derivatives indispensable tools for the modern synthetic chemist. acs.org

Table 1: Examples of Chiral Cyclobutane Synthons and their Precursors This table is interactive. Users can sort columns by clicking on the headers.

| Chiral Synthon | Precursor | Synthetic Method | Reference |

|---|---|---|---|

| (-)-cis-Pinonic acid | (-)-α-Pinene | Oxidative cleavage | nih.gov |

| (-)-cis-Pinononic acid | (-)-Verbenone | Oxidative cleavage | nih.gov |

| Enantioenriched cyclobutanes | Allyl acetates and cinnamyl alcohols | Cascade asymmetric allylic etherification/[2+2] cycloaddition | nih.govacs.org |

| Chiral nitrogen-containing heterocycles | γ-mono-chloride substituted cyclobutenone | Isothiourea organocatalysis | rsc.org |

Strategic Application in the Total Synthesis of Complex Molecular Structures

The unique structural and reactive properties of the cyclobutane motif have led to its strategic incorporation in the total synthesis of complex molecules, including natural products and strained carbocyclic systems.

Cyclobutane-containing natural products exhibit a wide range of biological activities and fascinating molecular architectures, making them attractive targets for total synthesis. rsc.org The construction of the cyclobutane core is often a pivotal step in these synthetic endeavors. A prominent strategy for forging these four-membered rings is the [2+2] photocycloaddition. chemrxiv.orgrsc.org

For example, in the unified total syntheses of cochlearol B and ganocins A-C, a [2+2] photocycloaddition was employed to create a highly substituted cyclobutane intermediate. chemrxiv.org This strained intermediate then served as a linchpin for subsequent transformations, including a complex carbocation rearrangement and an oxidative cleavage of the cyclobutane ring, ultimately leading to the target natural products. chemrxiv.org

Another illustration of the strategic use of cyclobutanes is in the synthesis of trans-cyclobutane-containing meroterpenoids like (+)-psiguadial B. caltech.edu The synthesis of this cytotoxic natural product involved the development of a photochemical Wolff rearrangement with a tandem catalytic, asymmetric addition to a ketene (B1206846) generated in situ. caltech.edu Furthermore, enantioselective approaches to synthesize chiral 2,3-disubstituted cyclobutanones have been successfully applied to the total synthesis of several gem-dimethyl cyclobutane-containing natural products, including (+)-β-caryophyllene and (-)-raikovenal. nih.gov

The inherent strain of the cyclobutane ring can be harnessed to drive skeletal rearrangements, providing access to more complex ring systems. This approach has been utilized in various natural product syntheses, demonstrating the power of cyclobutane derivatives as versatile intermediates. scispace.com

The construction of strained carbocyclic systems, such as bicyclo[1.1.0]butanes (BCBs), represents a significant challenge in organic synthesis. rsc.org These highly strained molecules are valuable as synthetic intermediates and have potential applications as bioisosteres. rsc.org Cyclobutane derivatives serve as key precursors in the synthesis of these complex structures.

One approach to BCBs involves the use of 1,3-disubstituted cyclobutane derivatives as starting materials. rsc.org An alternative strategy employs sequential intramolecular cyclopropanation reactions starting from epoxy-sulfones, which are derived from cyclobutane precursors. rsc.org

The strain energy inherent in BCBs makes them amenable to a variety of synthetic transformations, including heterolytic and homolytic ring-opening reactions, which provide access to structurally complex cyclobutanes. rsc.org Furthermore, enzymatic methods are emerging for the construction of highly strained carbocycles. Engineered hemeproteins have been shown to catalyze the formation of chiral bicyclobutanes from diazo compounds and alkynes, highlighting the potential of biocatalysis in this challenging area. nih.gov The ability to precisely manipulate the strained framework of cyclobutane derivatives is crucial for the synthesis of these unique and reactive carbocyclic systems. nih.gov

Further Transformations and Functionalization of Cyclobutane Rings

The synthetic utility of cyclobutane rings extends beyond their initial formation, as they can undergo a variety of subsequent transformations and functionalizations. These reactions often leverage the inherent ring strain to drive selective chemical modifications. researchgate.net

Cyclobutenes, which contain a residual olefinic bond within the four-membered ring, are valuable intermediates for further synthetic elaboration. organic-chemistry.org This double bond can be selectively functionalized through various reactions, providing access to a diverse range of substituted cyclobutane derivatives.

One approach involves the direct functionalization of the cyclobutene (B1205218) double bond. For instance, copper-catalyzed radical cascade reactions of simple cyclobutanes can lead to the formation of highly functionalized cyclobutene derivatives through the cleavage of multiple C-H bonds and the simultaneous introduction of new functional groups. rsc.orgrsc.org This method allows for the synthesis of diaminated, disulfonylated, and tribrominated cyclobutenes. rsc.org

The olefinic bond in cyclobutenes can also participate in cycloaddition reactions. For example, the thermal ring expansion of certain 3-alkylidene-4-allenylcyclobutenes proceeds through a ring opening to form octa-1,2,4,6,7-pentaenes, which then undergo electrocyclic ring closure to yield benzocyclobutenes. researchgate.net

Furthermore, the double bond can be cleaved oxidatively. For instance, osmium tetroxide-catalyzed periodate (B1199274) oxidation can be used to cleave the olefinic bond in a cyclobutene ring. thieme-connect.de This selective manipulation of the residual olefinic bond significantly expands the synthetic utility of cyclobutene intermediates, allowing for the construction of complex and diverse molecular architectures. acs.org

Future Research Trajectories in Cyclobutane Chemistry

Development of Next-Generation Asymmetric Catalytic Systems

The synthesis of enantiomerically pure cyclobutanes is a cornerstone of their application in pharmaceuticals and other chiral technologies. While significant progress has been made, future research will focus on developing more efficient, selective, and sustainable catalytic systems. The limitations of current methods, such as substrate scope and catalyst loading, necessitate innovation.

Next-generation systems will likely emerge from the synergy between transition-metal catalysis, organocatalysis, and biocatalysis. For instance, the development of novel chiral ligands for metals like palladium, rhodium, and copper will continue to be a priority. These ligands will be designed to exert precise control over the stereochemical outcome of [2+2] cycloadditions and C-H activation/functionalization reactions on pre-existing cyclobutane (B1203170) cores.

Furthermore, photoredox catalysis has emerged as a powerful tool for accessing strained rings. Future work will involve designing new photocatalysts that can operate under visible light and enable challenging transformations, such as the enantioselective synthesis of highly substituted cyclobutanes, which are difficult to access through traditional thermal methods. The combination of photoredox catalysis with another catalytic cycle, known as dual catalysis, will be instrumental in creating complex scaffolds from simple precursors.

| Catalyst Type | Reaction Class | Key Research Focus | Representative Metal/Catalyst |

| Transition-Metal | [2+2] Cycloaddition | Development of novel chiral ligands for enhanced enantioselectivity. | Palladium, Rhodium, Copper |

| Organocatalysis | Aminocatalysis, Carbene Catalysis | Broader substrate scope and diastereoselectivity in functionalizing cyclobutanes. | Chiral Amines, N-Heterocyclic Carbenes |

| Biocatalysis | Enzymatic Resolution/Desymmetrization | Engineering enzymes for novel cyclobutane transformations. | Hydrolases, Oxidoreductases |

| Photoredox Catalysis | Radical-mediated Cycloadditions | Enantioselective synthesis under visible light; dual catalytic systems. | Iridium complexes, Organic dyes |

Advanced Spectroscopic and In Situ Mechanistic Studies for Real-Time Analysis

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The transient and often complex nature of intermediates in cyclobutane synthesis presents a significant analytical challenge. Future research will increasingly rely on advanced spectroscopic techniques to capture real-time data from reacting systems.

In situ spectroscopic methods, such as Rapid-Scan Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, will be pivotal. These techniques allow for the direct observation of intermediates and the determination of kinetic profiles, providing invaluable insights into catalytic cycles. For example, monitoring the formation and consumption of a proposed ketene (B1206846) intermediate in a cycloaddition to form a cyclobutanone (B123998) ring can validate or disprove a mechanistic hypothesis.

The application of more specialized techniques, such as Cold-Spray Ionization Mass Spectrometry (CSI-MS), will also become more widespread. CSI-MS can detect and characterize fleeting catalytic species directly from the reaction mixture without perturbation, offering a clear snapshot of the active catalyst and its various states. These experimental approaches, when combined, will provide a holistic view of the reaction landscape.

Synergistic Integration of Synthetic and Computational Methodologies for Rational Design

The traditional trial-and-error approach to reaction development is being superseded by a more integrated model where computational chemistry plays a co-equal role with synthetic experimentation. This synergy is particularly valuable for strained systems like cyclobutanes, where intuition can often be misleading.

Density Functional Theory (DFT) has become a workhorse for predicting reaction feasibility, elucidating mechanisms, and understanding the origins of stereoselectivity. Future applications will involve more sophisticated computational models that can handle larger, more complex systems, such as the intricate transition states involved in the synthesis of a molecule like (+-)-Cyclobut-C. These models can predict the effect of ligand modifications on the energy barriers of desired versus undesired reaction pathways, guiding the design of more effective catalysts.

Machine learning and artificial intelligence (AI) are also poised to revolutionize this area. By training algorithms on large datasets of reaction outcomes, it will be possible to predict the optimal conditions (catalyst, solvent, temperature) for a desired cyclobutane synthesis with high accuracy. This data-driven approach will accelerate the discovery of new reactions and reduce the experimental effort required for optimization.

Exploration of Novel Reactivity Modes for Strained Ring Systems

The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) is a double-edged sword: it makes them challenging to synthesize but also imbues them with unique reactivity that can be harnessed for further transformations. Future research will focus on discovering and developing new ways to selectively activate and functionalize the C-C and C-H bonds of the cyclobutane ring.

One major frontier is the selective C-H functionalization of unactivated cyclobutanes. While methods for activating C-H bonds adjacent to functional groups are known, the selective transformation of inert C-H bonds remains a significant hurdle. The development of new catalysts, perhaps based on Earth-abundant metals, that can distinguish between the electronically similar C-H bonds on a cyclobutane core will be a game-changer.

Another emerging area is the use of cyclobutanes as "spring-loaded" synthons. By designing reactions that trigger the selective cleavage of one or more C-C bonds in the ring, it is possible to access more complex acyclic or larger ring structures that would be difficult to prepare otherwise. This concept of strain-release functionalization will be expanded through the use of electrochemistry and mechanochemistry, which offer alternative modes of energy input to drive these transformations. For instance, ring-opening metathesis of cyclobutenes provides a pathway to functionalized polymers, and future work will explore similar ring-opening functionalizations of saturated cyclobutane systems.

Q & A

Q. How should replication studies for (±)-Cyclobut-C be structured to ensure robustness and transparency?

- Methodological Answer : Adhere to the PRISMA guidelines for systematic reporting. Pre-register protocols (e.g., on Open Science Framework) detailing experimental workflows, success criteria, and raw data repositories. Include independent replication cohorts and blinded data analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.